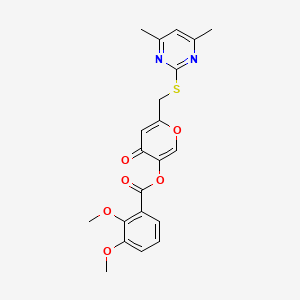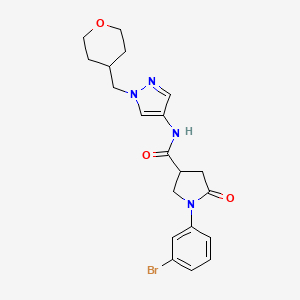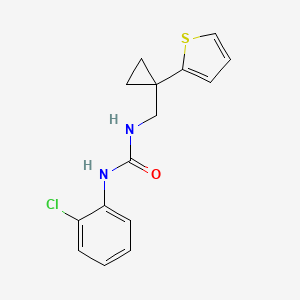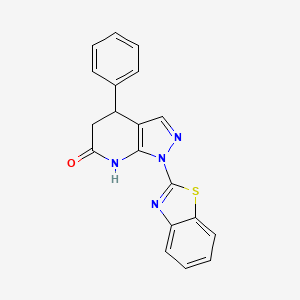
tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate, also known as Boc-protected amine, is a chemical compound commonly used in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents. Boc-protected amine is widely used in the pharmaceutical industry due to its ability to protect amine groups during chemical reactions.
Applications De Recherche Scientifique
Synthesis and Intermediate Roles
- Intermediate in Synthesis of Biologically Active Compounds : An example is the tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in producing omisertinib (AZD9291), a biologically active compound. This compound was synthesized through steps including acylation, nucleophilic substitution, and reduction, confirming its role as a key intermediate in synthetic pathways (Zhao et al., 2017).
In Chemical Synthesis Processes
Enantioselective Synthesis of Carbocyclic Analogues : The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been analyzed to confirm the substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).
In Diels-Alder Reactions : tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound related to tert-butyl carbamates, demonstrates its use in Diels-Alder reactions, a key reaction in synthetic organic chemistry, suggesting similar potentials for tert-butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate (Padwa et al., 2003).
One-Pot Curtius Rearrangement : This compound can be involved in one-pot Curtius rearrangement reactions. For example, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which undergoes Curtius rearrangement. This process leads to tert-butyl carbamate derivatives, highlighting its role in organic synthesis transformations (Lebel & Leogane, 2005).
As a Protecting Group in Organic Chemistry
- Protecting Group in Organic Synthesis : tert-Butyl carbamates, including derivatives similar to this compound, are used as protecting groups in organic synthesis. This role is crucial for the temporary protection of functional groups in multi-step synthetic procedures, enhancing selectivity and yield in complex syntheses (Wu, 2011).
Mécanisme D'action
Target of Action
The primary target of the compound tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate, also known as SnAP Pip Reagent, are various aldehyde substrates . These substrates play a crucial role in numerous biochemical reactions, particularly in the formation of N-heterocycles .
Mode of Action
This compound interacts with its aldehyde targets through a one-step route . This interaction results in the synthesis of saturated N-heterocycles . The reaction conditions required for this synthesis are mild, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Biochemical Pathways
The action of this compound affects the biochemical pathway of N-heterocycle formation . The downstream effects of this include the production of a wide variety of saturated N-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .
Pharmacokinetics
The compound’s interaction with aldehyde substrates suggests that it may have good bioavailability due to its ability to participate in biochemical reactions under mild conditions .
Result of Action
The molecular and cellular effects of the action of this compound result in the synthesis of saturated N-heterocycles . These heterocycles are crucial components of many bioactive compounds, including pharmaceuticals and natural products .
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNPAYNCSWDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1557287-99-6 |
Source


|
| Record name | tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2582358.png)



![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)
![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)
![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)
![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)

